Bienvenue dans la boutique en ligne BenchChem!

JNJ-28583867

dual pharmacology histamine H3 receptor serotonin transporter

JNJ-28583867 is the only research tool that simultaneously engages histamine H3 receptors (Ki=10.6 nM) and serotonin transporters (Ki=3.7 nM) in a single molecule—eliminating the pharmacokinetic and pharmacodynamic variability of combining standalone H3 antagonists (e.g., pitolisant) with SSRIs (e.g., fluoxetine). Documented concurrent target occupancy at <1 mg/kg s.c., 32% oral bioavailability in rat, and a 6.9 h half-life make it the definitive reference standard for dual-mechanism studies in depression and sleep-wake regulation. Ideal for mouse tail suspension test and rat EEG paradigms.

Molecular Formula C24H32N2O2S
Molecular Weight 412.59
CAS No. 892407-39-5
Cat. No. B608211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-28583867
CAS892407-39-5
SynonymsJNJ-28583867;  JNJ 28583867;  JNJ28583867; 
Molecular FormulaC24H32N2O2S
Molecular Weight412.59
Structural Identifiers
SMILESCSC1=CC=C([C@@H]2CN(C)CC3=C2C=CC(OCCCN4CCOCC4)=C3)C=C1
InChIInChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1
InChIKeyXYYGFCDTBHAUSN-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-28583867 (CAS 892407-39-5): A Dual Histamine H3 Antagonist / SERT Inhibitor for Depression and Wakefulness Research


JNJ-28583867 is a tetrahydroisoquinoline-based small molecule that functions as a combined histamine H3 receptor antagonist and serotonin transporter (SERT) inhibitor [1]. It exhibits single-agent dual pharmacology, distinguishing it from either standalone H3 antagonists or standalone selective serotonin reuptake inhibitors (SSRIs) [1]. The compound has demonstrated oral bioavailability, brain penetration, and in vivo efficacy in preclinical behavioral models of depression and wakefulness [1].

Why JNJ-28583867 Cannot Be Substituted with Standard H3 Antagonists or SSRIs Alone


Substituting JNJ-28583867 with a pure histamine H3 receptor antagonist such as pitolisant or a standalone SSRI such as fluoxetine would result in the loss of the complementary pharmacological activity that defines its preclinical profile [1]. While pitolisant provides only histaminergic modulation [2], and fluoxetine provides only serotonergic reuptake inhibition [3], JNJ-28583867 simultaneously engages both targets at low in vivo doses, with documented occupancy of both H3 receptors and SERT in rat brain at <1 mg/kg s.c. [1]. This integrated mechanism cannot be replicated by administering separate single-target agents due to differences in pharmacokinetic coordination and potential off-target effects [1].

JNJ-28583867: Quantified Differentiation from Closest Pharmacological Comparators


Dual H3 Antagonism and SERT Inhibition in a Single Molecular Entity

JNJ-28583867 is the only compound among its direct comparators to possess both nanomolar H3 receptor antagonism and SERT inhibition as intrinsic, single-molecule activities [1]. In contrast, pitolisant is a pure H3 antagonist with no measurable SERT activity [2], and fluoxetine is a pure SSRI with no H3 activity [3].

dual pharmacology histamine H3 receptor serotonin transporter antidepressant research wakefulness

H3 Receptor Binding Affinity: Trade-off Between Potency and Dual Functionality

JNJ-28583867 binds the histamine H3 receptor with a Ki of 10.6 nM, which is approximately 66-fold less potent than the pure H3 antagonist pitolisant (Ki = 0.16 nM) [1][2]. This difference reflects the structural accommodations necessary to incorporate SERT inhibitory activity into the same scaffold [1].

histamine H3 receptor binding affinity Ki comparison CNS pharmacology

SERT Binding Affinity with 30-Fold Selectivity Over Dopamine and Norepinephrine Transporters

JNJ-28583867 inhibits SERT with a Ki of 3.7 nM and demonstrates 30-fold selectivity for SERT over the dopamine transporter (DAT) and norepinephrine transporter (NET) [1]. This selectivity profile is quantitatively defined, unlike the class-level inference that all SERT inhibitors are selective [1].

serotonin transporter SERT selectivity monoamine transporters Ki comparison

In Vivo Dual Target Occupancy at Low Doses in Rat Brain

Following subcutaneous administration, JNJ-28583867 occupied both the histamine H3 receptor and SERT in rat brain at doses below 1 mg/kg [1]. This demonstrates that the dual pharmacology is functionally expressed in vivo at the relevant tissue site, a critical differentiator from compounds that show in vitro dual activity but fail to achieve concurrent in vivo target engagement [1].

target occupancy brain penetration ex vivo binding CNS pharmacology

Oral Bioavailability and Pharmacokinetic Profile in Rat

JNJ-28583867 exhibits 32% oral bioavailability in rat with a half-life of 6.9 hours and a Cmax of 260 ng/mL following a 10 mg/kg oral dose [1]. These pharmacokinetic parameters define the dosing window for achieving sustained target engagement in behavioral studies [1].

oral bioavailability pharmacokinetics half-life Cmax in vivo pharmacology

Behavioral Efficacy in Mouse Tail Suspension Test and Sleep-Wake Architecture

JNJ-28583867 produced antidepressant-like activity in the mouse tail suspension test at oral doses of 3-30 mg/kg, and dose-dependently increased wakefulness while suppressing REM sleep at subcutaneous doses of 1-3 mg/kg [1]. These dual behavioral outcomes are consistent with the compound's dual-target pharmacology and are not achievable with either pure H3 antagonists or pure SSRIs alone at equivalent doses [1].

tail suspension test antidepressant activity sleep-wake regulation REM sleep suppression

Optimized Research Applications for JNJ-28583867 Based on Its Differentiated Dual-Pharmacology Profile


Preclinical Studies Investigating Combined H3 Antagonism and SERT Inhibition Without Co-Administration

Researchers seeking to evaluate the therapeutic potential of simultaneously engaging histaminergic and serotonergic systems can use JNJ-28583867 as a single chemical tool, thereby avoiding the pharmacokinetic and pharmacodynamic complexities of combining separate H3 antagonist and SSRI compounds [1]. The documented concurrent target occupancy at <1 mg/kg s.c. validates that the intended dual pharmacology is achieved in vivo [1].

Behavioral Pharmacology Models of Depression with Residual Lethargy or Fatigue

JNJ-28583867 is suitable for mouse tail suspension test studies and rat sleep-wake EEG recordings where antidepressant-like activity and wake-promoting effects are desired endpoints [1]. Its oral bioavailability (32% in rat) and half-life (6.9 h) support oral dosing regimens in chronic behavioral studies without the need for continuous infusion or repeated parenteral administration [1].

Comparative Pharmacology Studies Requiring a Dual H3/SERT Reference Compound

In studies designed to benchmark novel dual-mechanism compounds or to dissect the individual contributions of H3 antagonism versus SERT inhibition, JNJ-28583867 provides a well-characterized reference standard with published Ki values (H3 = 10.6 nM; SERT = 3.7 nM), selectivity data (30-fold for SERT over DAT/NET), and in vivo occupancy data [1].

Mechanistic Studies of Sleep-Wake Cycle Modulation in Rodent Models

JNJ-28583867's dose-dependent increase in wakefulness and potent suppression of REM sleep at 1-3 mg/kg s.c. make it a valuable tool for investigating the role of combined histaminergic and serotonergic signaling in sleep architecture regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-28583867

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.